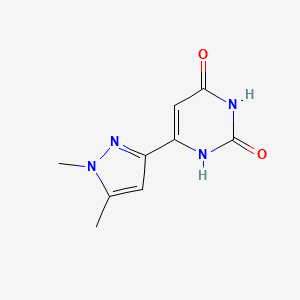

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-2,4(1H,3H)-dione

説明

6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine-2,4-dione core substituted at the 6-position with a 1,5-dimethylpyrazole moiety. This structure combines the hydrogen-bonding capacity of the pyrimidinedione system with the lipophilic and steric properties of the pyrazole ring, making it a candidate for diverse biological applications.

特性

IUPAC Name |

6-(1,5-dimethylpyrazol-3-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-5-3-7(12-13(5)2)6-4-8(14)11-9(15)10-6/h3-4H,1-2H3,(H2,10,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVKZNIOZNRHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine-2,4(1H,3H)-dione is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of N-heterocyclic compounds known for various pharmacological properties, including anticancer and antimicrobial activities.

- Molecular Formula: C9H10N4O2

- Molecular Weight: 206.20 g/mol

- CAS Number: 2098088-01-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives with similar structures have shown activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. A specific study demonstrated that structural variations in pyrazolo compounds could enhance their antitumor efficacy by targeting different cellular pathways .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant in disease processes. Pyrazolo[1,5-a]pyrimidines are known to act as selective protein inhibitors. This property is significant in the development of targeted therapies for conditions such as cancer and inflammatory diseases. Research indicates that these compounds can modulate enzyme activity through competitive inhibition mechanisms .

Antimicrobial Activity

Some derivatives of pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties. The biological activity against bacteria and fungi suggests a potential application in treating infections. The exact mechanism of action often involves disrupting microbial cell wall synthesis or inhibiting metabolic pathways within the pathogens .

Table: Summary of Biological Activities

Case Study: Antitumor Activity

A notable study investigated the antitumor effects of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines with an IC50 value indicating potency comparable to established chemotherapeutic agents. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds Compared:

6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () Structure: Thienopyrimidine fused with imidazopyridine and phenyl groups. Lipophilicity: Enhanced by the thieno and imidazopyridine moieties, improving membrane permeability.

6-(Hydroxybenzoyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives () Structure: Pyridopyrimidine core with hydroxybenzoyl substituents. Reactivity: Hydroxy groups enable hydrogen bonding and metal coordination.

6-(4-(Furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione ()

- Structure: Pyrimidinedione linked to a furopyridine-phenyl group.

- Synthesis: Lower yields (19–31%) due to steric hindrance from the fused furopyridine system .

5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione ()

- Structure: Pyrimidinedione with a difluoromethyl group at position 5.

- Physicochemical Properties: Higher electronegativity from fluorine atoms enhances metabolic stability .

Comparative Data Table:

*Estimated from analogous compounds.

準備方法

Pyrazole Ring Formation

- The 1,5-dimethylpyrazole unit is commonly synthesized by heterocyclization of hydrazides with 1,3-dicarbonyl compounds such as pentane-2,4-dione.

- For example, acetohydrazide derivatives react with pentane-2,4-dione under reflux conditions in ethanol or other suitable solvents to yield the pyrazolyl intermediate.

- This step can be optimized by controlling temperature and solvent polarity to favor the formation of the desired regioisomer.

Pyrimidine-2,4-dione Core Synthesis

- The pyrimidine-2,4-dione scaffold is often prepared from uracil derivatives or by cyclization reactions involving amidines and β-dicarbonyl compounds.

- Substituted pyrimidine-2,4-diones with halogen or chloromethyl groups at the 5- or 6-position serve as key intermediates for further functionalization.

Coupling of Pyrazole to Pyrimidine Core

- The coupling typically involves nucleophilic substitution at the 6-position of the pyrimidine-2,4-dione ring.

- A common method uses 5-chloro-6-(chloromethyl)pyrimidine-2,4-dione derivatives, which undergo substitution with the pyrazolyl nucleophile.

- Reaction conditions favor polar aprotic solvents such as dimethylformamide or acetonitrile, with temperature control between 25°C to reflux to optimize yield.

- Purification steps include crystallization using hydrocarbon, ether, ester, or alcohol solvents, with cooling stages to improve product purity and polymorph control.

Representative Process from Patent Literature

A patented process for related pyrimidine derivatives (e.g., 5-chloro-6-(chloromethyl)pyrimidine-2,4-dione) provides a framework adaptable to the target compound:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| a) Solvent selection | Use polar aprotic solvents or mixtures (e.g., DMF, acetonitrile) | 25°C to reflux | Solvent choice affects solubility and reaction rate |

| b) Reaction temperature | Maintain 30°C to reflux during substitution | 30°C to reflux | Ensures efficient nucleophilic substitution |

| c) Cooling | Post-reaction cooling to 25-30°C, then optionally to -70°C to 20°C | Controlled cooling | Reduces yield loss and facilitates crystallization |

| d) Purification | Use anti-solvents such as hydrocarbons, ethers, esters, alcohols | Ambient to low temperatures | Improves crystallinity and polymorph selectivity |

| e) Acid/base treatment | Treat with dilute aqueous HCl followed by triethylamine | 25-30°C | Removes impurities and isolates pure compound |

This process is adaptable to the preparation of this compound by substituting the nucleophile with the pyrazole derivative.

Alternative Synthetic Strategies and Research Findings

- Literature reports the use of hydrazide intermediates reacting with diketones to form pyrazolyl derivatives, which can then be linked to pyrimidine cores.

- For instance, hydrazide A (acetohydrazide derivative) reacts with pentane-2,4-dione to give pyrazolyl intermediates, which can be further functionalized or coupled.

- Some methods employ condensation with aryl aldehydes or related electrophiles to introduce substituents on the pyrazole ring before coupling.

- The pyrimidine-2,4-dione ring can be modified at the 5- and 7-positions to facilitate subsequent reactions, as demonstrated in the synthesis of pyrimido[4,5-d]pyrimidones.

Data Table: Summary of Key Reaction Parameters

| Parameter | Typical Range/Condition | Purpose/Effect |

|---|---|---|

| Solvent | Polar aprotic (DMF, acetonitrile), alcohols, ethers | Solubility and reaction environment |

| Temperature (coupling step) | 25°C to reflux (approx. 25-100°C) | Reaction rate optimization |

| Cooling temperature | 25-30°C, optionally down to -70°C | Crystallization and yield improvement |

| Acid/base treatment | Dilute aqueous HCl, triethylamine | Purification and isolation of pure compound |

| Reaction time | 15 min to several hours | Complete conversion and product formation |

| Purification solvent | Hydrocarbons, esters, alcohols, ethers | Crystallization and polymorph control |

Notes on Polymorphism and Purification

- The compound can exist in multiple crystalline forms; controlling solvent and temperature during crystallization is critical.

- Amorphous and crystalline polymorphs have been characterized by powder X-ray diffraction and differential scanning calorimetry, indicating the importance of purification conditions.

- Preheating filtration apparatus and careful solvent selection prevent premature crystallization and improve product quality.

Q & A

Q. What role do DFT calculations play in understanding electronic properties?

Q. How is chirality introduced into pyrimidine derivatives, and how is it characterized?

- Methodological Answer : Chiral centers are introduced via asymmetric alkylation or resolution. Enantiomers are distinguished using chiral HPLC or NMR with chiral shift reagents .

Q. What stability challenges arise in aqueous or acidic conditions?

- Methodological Answer : Bis-pyrimidinediones with hydrophilic groups show stability in H₂O at pH 5–7 but degrade under strong acidic conditions (pH < 3). Stability is monitored via HPLC .

Q. How is solubility modulated for in vivo studies?

Q. What crystallographic techniques validate 3D structures?

Q. How are oxadiazole-containing derivatives synthesized and evaluated?

- Methodological Answer : 1,3,4-Oxadiazole moieties are introduced via cyclization of thiosemicarbazides. These derivatives are screened for enzyme inhibition (e.g., HIV RNase H) using fluorescence-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。